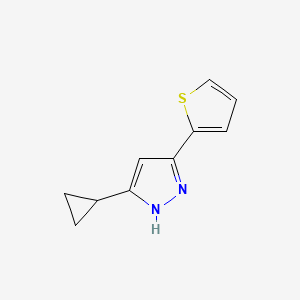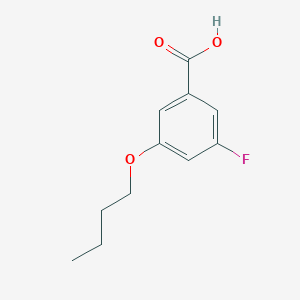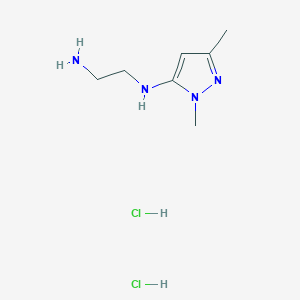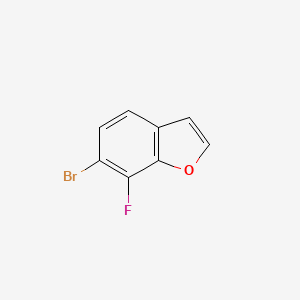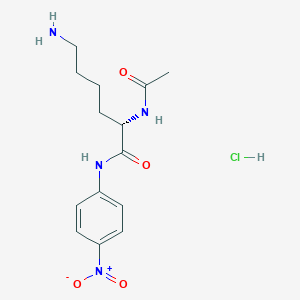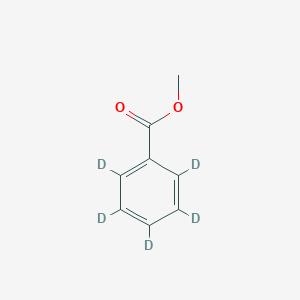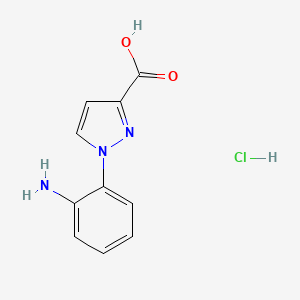
tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate
Descripción general
Descripción
“tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate” is a chemical compound. It’s a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
Precursor in Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of natural products like Indiacen A and Indiacen B . These natural products are significant due to their biological activities, which include anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Pharmacological Research
In pharmacology, derivatives of this compound exhibit a wide range of biological activities. They are explored for antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them valuable for developing new therapeutic agents.
Organic Synthesis
The tert-butyl group in this compound is often used in organic synthesis to protect other functional groups during reactions. The compound itself can be used to introduce the indole moiety into larger molecules, which is a core structure in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the indole ring system, which is part of this compound, is a common scaffold found in many drugs. It is known for its ability to bind with high affinity to multiple receptors, making it a key component in drug design .
Biochemistry Research
Research in biochemistry utilizes this compound for studying enzyme inhibition, receptor binding, and signal transduction pathways due to its structural similarity to tryptophan, an amino acid that plays a crucial role in human biochemistry .
Chemical Engineering
In chemical engineering, this compound is used in the development of new synthetic routes and processes. Its stability and reactivity make it suitable for large-scale synthesis and production of complex organic molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of indole derivatives, such as tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This compound and its derivatives have diverse biological and clinical applications .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A .
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMLIQWIYUVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



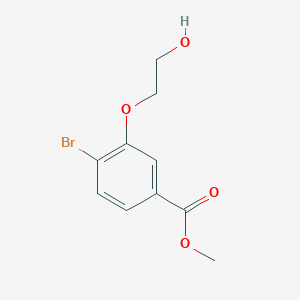

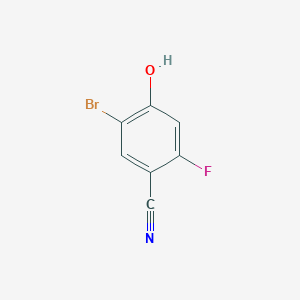
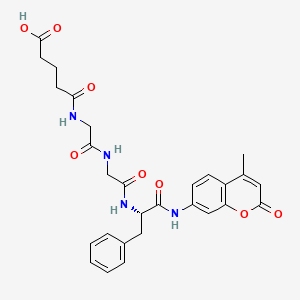

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
